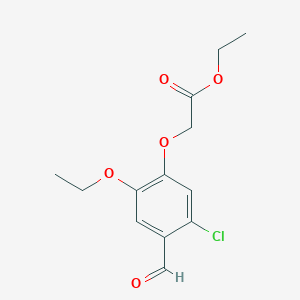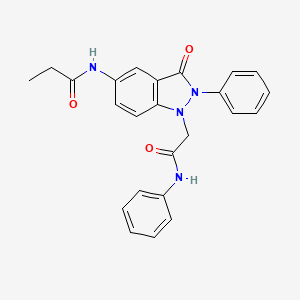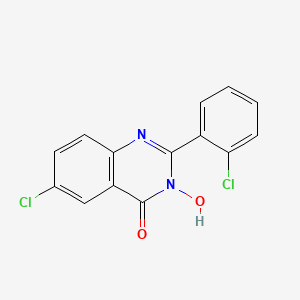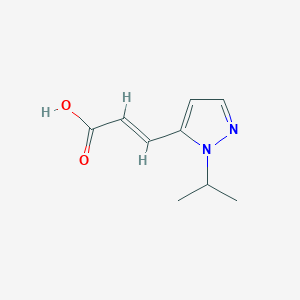
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15ClO5 . It has a molecular weight of 286.71 . The compound is also known by its synonyms, including Acetic acid, 2-(5-chloro-2-ethoxy-4-formylphenoxy)-, ethyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClO5/c1-3-17-11-5-9 (7-15)10 (14)6-12 (11)19-8-13 (16)18-4-2/h5-7H,3-4,8H2,1-2H3 . This code represents the molecular structure of the compound.科学的研究の応用
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. This compound has been found to exhibit significant antitumor activity and has been used as a starting material for the synthesis of various antitumor agents. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent antitumor activity, which makes it an excellent starting material for the synthesis of new antitumor agents. This compound is also relatively easy to synthesize, and the synthesis method has been well-established. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. One of the most promising directions is the development of new antitumor agents based on this compound. Several studies have already reported the synthesis of various this compound derivatives with potent antitumor activity, and further studies are needed to explore the full potential of this compound in this area. Another promising direction is the study of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders. Overall, this compound is a promising compound with significant potential for various applications in scientific research.
合成法
The synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves the reaction of 5-chloro-2-ethoxyphenol with ethyl chloroacetate in the presence of a base, followed by the oxidation of the resulting intermediate with sodium hypochlorite. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several studies, and it has been found to be efficient and reliable.
特性
IUPAC Name |
ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWGTMJKPTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)



